molecular formula C5H6S2 B3379542 3-Thiophenemethanethiol CAS No. 16406-94-3

3-Thiophenemethanethiol

Cat. No.: B3379542
CAS No.: 16406-94-3
M. Wt: 130.2 g/mol
InChI Key: DFLKSYRDWXWBBL-UHFFFAOYSA-N
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Description

3-Thiophenemethanethiol is an organosulfur compound with the molecular formula C5H6S. It consists of a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a methanethiol group. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its reactivity and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Thiophenemethanethiol can be synthesized through several methods. One common approach involves the reaction of thiophene with formaldehyde and hydrogen sulfide in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.

Another method involves the use of thiophene-3-carboxaldehyde, which is reduced using a reducing agent like sodium borohydride in the presence of a thiol source, such as hydrogen sulfide or a thiol reagent. This method also requires careful control of reaction conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic processes that optimize yield and efficiency. These processes may involve the use of specialized catalysts and reactors designed to handle large-scale production. The choice of catalyst and reaction conditions can significantly impact the overall efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Thiophenemethanethiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert this compound to thiophene derivatives with reduced sulfur functionalities.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts or under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives with reduced sulfur functionalities.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Thiophenemethanethiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other materials with specific sulfur functionalities.

Mechanism of Action

The mechanism of action of 3-Thiophenemethanethiol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins through its thiol group, potentially inhibiting or modifying their activity. The sulfur atom in the thiophene ring can also participate in coordination with metal ions, influencing the compound’s reactivity and biological effects.

Comparison with Similar Compounds

3-Thiophenemethanethiol can be compared with other similar compounds, such as:

    Thiophene: The parent compound without the methanethiol group.

    Thiophene-2-methanethiol: A similar compound with the methanethiol group attached at the 2-position of the thiophene ring.

    Thiophene-3-carboxaldehyde: A compound with an aldehyde group at the 3-position instead of the methanethiol group.

Uniqueness

This compound is unique due to the presence of both a thiophene ring and a methanethiol group, which confer distinct reactivity and properties. This combination allows it to participate in a variety of chemical reactions and makes it valuable in different research and industrial applications.

Conclusion

This compound is a versatile organosulfur compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanisms of action can help in harnessing its full potential for various applications.

Properties

IUPAC Name

thiophen-3-ylmethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6S2/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLKSYRDWXWBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50496898
Record name (Thiophen-3-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16406-94-3
Record name (Thiophen-3-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (thiophen-3-yl)methanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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